DR-4004
Description
Discovery and Initial Synthesis of DR-4004
This compound (PubChem CID: 9843179) is chemically known as 2a-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one. Its identification emerged from the screening of a corporate compound library against human cloned 5-HT7 receptors. uni.lunih.govnih.gov Initial research indicated that modifications of 1-arylpiperazine structures, specifically replacing the 1-phenylpiperazine (B188723) moiety with a 4-tetrahydropyridine, led to the synthesis of this compound. sci-hub.se
This compound exhibits high affinity for the 5-HT7 receptor, with a reported Ki value of 2.13 nM. sci-hub.se Furthermore, it demonstrated significant selectivity, being approximately 50-fold more selective over 5-HT and D2 receptors, and at least 47-fold selective over the 5-HT2 receptor and other receptors. sci-hub.seacs.org
Analog Development: Focus on DR-4485 and Metabolic Stability
The development of analogs for this compound primarily focused on enhancing its metabolic stability and improving oral bioavailability. A notable derivative is DR-4485 (PubChem CID: 9911844), also known as 6-chloro-2a-(4-[4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl]butyl)-2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)one. wikipedia.orgnih.gov
Chemical modifications of this compound, specifically halogenation at putative sites of oxidative metabolism, were undertaken to achieve these improvements. tocris.comnih.gov This strategy successfully yielded compounds, including DR-4485, that maintained high affinity and selectivity for the 5-HT7 receptor while demonstrating increased in vitro metabolic stability. sci-hub.setocris.comnih.gov DR-4485 showed a Ki of 7.24 nM for the 5-HT7 receptor and exhibited good oral bioavailability. sci-hub.sewikipedia.org
The table below summarizes key data for this compound and DR-4485:
| Compound | PubChem CID | Molecular Formula | Ki (5-HT7R) | Key Feature |
| This compound | 9843179 | C26H30N2O | 2.13 nM | Potent and selective 5-HT7 antagonist sci-hub.se |
| DR-4485 | 9911844 | C26H28Cl2N2O | 7.24 nM | Improved metabolic stability and oral bioavailability via halogenation sci-hub.setocris.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
201608-41-5 |
|---|---|
Molecular Formula |
C26H30N2O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2a-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one |
InChI |
InChI=1S/C26H30N2O/c29-25-26(16-7-11-22-10-6-12-23(27-25)24(22)26)15-4-5-17-28-18-13-21(14-19-28)20-8-2-1-3-9-20/h1-3,6,8-10,12-13H,4-5,7,11,14-19H2,(H,27,29) |
InChI Key |
JBQOYPLKTTXLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NC(=O)C3(C1)CCCCN4CCC(=CC4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo(cd)indol-2(1H)-one DR-4004 DR4004 |
Origin of Product |
United States |
Advanced Synthetic Approaches Applicable to Dr 4004 Research and Its Derivatives
General Strategies for Tetrahydrobenzindole Synthesis
The synthesis of tetrahydrobenzindoles, the core scaffold of DR-4004, often involves sophisticated organic reactions. Traditional methods for constructing indole (B1671886) and related heterocyclic systems can be adapted. For instance, the 4,5,6,7-tetrahydroindol-4-one motif can be synthesized via the condensation of 1,3-cyclohexadiones with α-aminocarbonyls. mdpi.com
More specific routes for tetrahydrobenzindoles include multi-step procedures. One such approach involves a four-step synthesis starting from indole-3-carboxaldehyde, encompassing nitro-group introduction, cyclization, reduction, and aminomethylation. Catalytic hydrogenation, often utilizing palladium on carbon (Pd/C) with hydrogen (H₂), can be employed to optimize critical intermediates, enhancing yield and purity. Furthermore, enantioselective synthesis of such complex structures can be achieved through carbene-catalyzed asymmetric Friedel-Crafts alkylation-annulation sequences.
Emerging Techniques in Heterocyclic Compound Synthesis
The field of heterocyclic chemistry continuously evolves, offering advanced techniques that can be applied to the synthesis of compounds like this compound and its derivatives. These methods often aim for increased efficiency, selectivity, and environmental sustainability:
Microwave-Assisted Synthesis: This technique utilizes microwave radiation for direct heating of reactants, leading to accelerated reaction rates and potentially higher yields and improved purity, making it suitable for the synthesis of various heterocyclic compounds. ijpsjournal.comamazon.com
Ultrasonication and Dry Media Reactions: These methods offer alternative conditions that can reduce reaction times and simplify purification processes, contributing to more environmentally friendly synthetic pathways. amazon.com
Multicomponent Reactions (MCRs): MCRs enable the combination of multiple reactants in a single pot to form complex heterocyclic structures, offering high efficiency and atom economy. Isocyanide-based MCRs performed in water are particularly noteworthy for their mild, environmentally friendly nature and reduced need for extensive workup. jetir.orgnih.gov
Transition Metal Catalysis: The use of transition metals such as palladium (Pd), copper (Cu), and rhodium (Rh) has revolutionized heterocyclic synthesis. Techniques like C-H activation allow direct functionalization of heterocycles, while cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig coupling) facilitate selective carbon-carbon and carbon-nitrogen bond formations. jetir.org
Flow Chemistry: This approach involves continuous flow techniques, providing precise control over reaction parameters and enabling scalability of synthetic processes. jetir.org
Biocatalysis: Enzyme-mediated synthesis offers an eco-friendly alternative to traditional chemical methods, providing high selectivity and operating under mild conditions. jetir.org
These advanced synthetic methodologies provide a robust toolkit for the continued exploration and development of this compound and its analogs, allowing for the creation of new chemical entities with tailored properties.
Receptor Pharmacology and Selectivity Research of Dr 4004
In Vitro Binding Affinity Studies for the Serotonin (B10506) 5-HT7 Receptor
In vitro studies have been instrumental in quantifying the affinity of DR-4004 for the serotonin 5-HT7 receptor. Early research utilizing COS-7 cells expressing cloned human 5-HT7 receptors identified this compound as a ligand with high affinity, demonstrating a Ki value of 2.1 nM. nih.gov Further investigations on rat hypothalamic membranes reported a pKi value of 7.3 ± 0.2 for this compound at the 5-HT7 receptor. nih.gov This high affinity underscores the compound's potent interaction with this specific serotonin receptor subtype.
Table 1: In Vitro Binding Affinity of this compound for the Serotonin 5-HT7 Receptor
| Preparation | Receptor Species | Affinity Value |
|---|---|---|
| COS-7 Cells | Human (cloned) | Ki = 2.1 nM nih.gov |
| Rat Hypothalamic Membranes | Rat | pKi = 7.3 ± 0.2 nih.gov |
Characterization of this compound as a Selective Serotonin 5-HT7 Receptor Antagonist
This compound is characterized as an antagonist of the 5-HT7 receptor. nih.govnih.govpatsnap.com This classification is based on its ability to bind to the receptor without eliciting a biological response, thereby blocking the action of the endogenous ligand, serotonin. The antagonist properties of this compound have been explored in various studies, highlighting its potential as a tool for investigating the physiological roles of the 5-HT7 receptor. nih.govpatsnap.comresearchgate.net For instance, research has shown that this compound can attenuate the effects of 5-HT7 receptor activation. nih.gov
Receptor Selectivity Profiling Against Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2C, 5-HT3, 5-HT4, 5-HT6)
While this compound exhibits high affinity for the 5-HT7 receptor, its selectivity profile reveals interactions with other serotonin receptor subtypes. Notably, studies have indicated a ten-fold selectivity for the 5-HT7 receptor over the 5-HT1A receptor. frontiersin.org However, comprehensive quantitative data on its binding affinity for a full panel of serotonin receptor subtypes remains limited in publicly available research. Competition binding studies have provided a qualitative assessment, indicating that this compound possesses lower affinity for 5-HT2A/C receptors compared to its affinity for the 5-HT7 receptor. nih.gov
Table 2: Selectivity Profile of this compound at Various Serotonin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki or pKi) | Selectivity vs. 5-HT7 |
|---|---|---|
| 5-HT1A | - | 10-fold lower affinity than for 5-HT7 frontiersin.org |
| 5-HT1B | Data not available | - |
| 5-HT2A/C | Lower affinity than for 5-HT7 nih.gov | - |
| 5-HT2C | Data not available | - |
| 5-HT3 | Data not available | - |
| 5-HT4 | Data not available | - |
| 5-HT6 | Data not available | - |
Comparative Pharmacological Evaluation with Reference 5-HT7 Receptor Ligands (e.g., SB-269970, Methiothepin (B1206844), Mesulergine)
The pharmacological profile of this compound has been compared with other known 5-HT7 receptor ligands. For instance, both this compound and SB-269970 are described as having nanomolar affinity for 5-HT7 receptors. frontiersin.org In functional studies, another 5-HT7 receptor antagonist, SB-269970, was shown to produce hypothermia without the hyperglycemic effects observed with this compound, suggesting that the hyperglycemic effect of this compound may be attributed to its activity at other receptors, such as the dopamine (B1211576) D2 receptor. nih.gov
Reference ligands like methiothepin and mesulergine (B1205297) are also known to have high affinity for the 5-HT7 receptor. nih.gov However, a direct, side-by-side quantitative comparison of the binding affinities of this compound with methiothepin and mesulergine at the 5-HT7 receptor is not extensively detailed in the available literature.
Structure Activity Relationship Sar Investigations of Dr 4004 and Analogues
Elucidation of Key Structural Elements for 5-HT7 Receptor Affinity within DR-4004 Series.
This compound, a tetrahydrobenzindole derivative, emerged from the "long-chain arylpiperazine" series of ligands, which are characterized by a conserved arylpiperazine moiety wikipedia.org. Its high affinity for the 5-HT7 receptor (Ki=2.13 nM) and notable selectivity over 5-HT and D2 receptors stems from specific structural modifications wikipedia.orgguidetomalariapharmacology.org. A key finding in the development of this compound was the modification of the 1-phenylpiperazine (B188723) system to a 4-tetrahydropyridine, which significantly enhanced 5-HT7R affinity wikipedia.orgguidetomalariapharmacology.org. Within related chemical series, the presence of a butyl chain serving as a linker between two aromatic rings has been identified as a crucial element for achieving higher affinities and selectivities wikipedia.org.
Impact of Specific Structural Modifications on Receptor Selectivity and Potency.
Structural modifications within the this compound series have been systematically explored to optimize receptor selectivity and potency. For instance, the introduction of a 4-tetrahydropyridine moiety in this compound resulted in a compound that is at least 50-fold selective over other 5-HT and D2 receptors, while maintaining high 5-HT7R affinity guidetomalariapharmacology.org. Further chemical modifications were undertaken to improve the metabolic stability and oral bioavailability of this compound, leading to the development of analogues such as DR-4485. Halogenation at putative sites of oxidative metabolism in this compound analogues (e.g., compounds 7-10) successfully retained high 5-HT7R affinity and selectivity while significantly increasing in vitro metabolic stability ctdbase.orgiiab.me. DR-4485, specifically, demonstrated increased in vitro metabolic stability and oral bioavailability with a Ki of 7.24 nM for 5-HT7R wikipedia.orgiiab.me. The introduction of two chlorine atoms in DR-4485 further improved its selectivity over a range of other serotonin (B10506) receptors, including 5-HT1AR (Ki=316 nM), 5-HT1BR, 5-HT2CR, 5-HT3R, 5-HT4R, and 5-HT6R wikipedia.org. Another analogue, DR-4365, also exhibited high affinity for the 5-HT7R (pKi = 8.45) with high selectivity over other 5-HT receptors, excluding 5-HT1A (pKi = 6.89) fishersci.pt. Conversely, a slight decrease in selectivity over 5-HT1AR was observed when the phenyl ring was ortho-substituted wikipedia.org. The nature of the substituent at the 9-position of the tetrahydropyridindole ring also influenced 5-HT7R affinity, with the 9-carbamoyl moiety leading to increased selectivity iiab.me.
The following table summarizes the binding affinities and selectivities of this compound and its analogues:
| Compound | 5-HT7R Affinity (Ki/pKi) | Selectivity Profile | Key Structural Modification |
| This compound | 2.13 nM (Ki) / 8.7 (pKi) wikipedia.orgguidetomalariapharmacology.orgfishersci.pt | >50-fold over 5-HT and D2 receptors guidetomalariapharmacology.org | Modification of 1-phenylpiperazine to 4-tetrahydropyridine wikipedia.orgguidetomalariapharmacology.org |
| DR-4485 | 7.24 nM (Ki) wikipedia.org / 8.1 (pKi) fishersci.pt | Increased selectivity over 5-HT1AR, 5-HT1BR, 5-HT2CR, 5-HT3R, 5-HT4R, 5-HT6R wikipedia.org | Halogenation for improved metabolic stability and oral bioavailability wikipedia.orgctdbase.orgiiab.me |
| DR-4365 | 8.45 (pKi) fishersci.pt | High selectivity over other 5-HT receptors (except 5-HT1A) fishersci.pt | Structural optimization fishersci.pt |
Conformational Requirements for Ligand-Receptor Binding (e.g., Planar Arylpiperazine Core Conformation).
Conformational aspects play a critical role in the binding of this compound and its analogues to the 5-HT7 receptor. It has been postulated that a planar conformation of the arylpiperazine core is crucial for high affinity wikipedia.org. This hypothesis is supported by findings where the replacement of the arylpiperazine core with a tetrahydropyridoindole ring led to an increase in 5-HT7R affinity, suggesting that this modification helps maintain the required planar conformation wikipedia.org. Furthermore, energy minimization studies comparing 1-phenylpiperazine and 1-(2,6-dimethylphenyl)piperazine (B93956) indicated that the latter, which showed no planar conformation, exhibited a difference in affinity, reinforcing the importance of this conformational feature for optimal binding guidetomalariapharmacology.org.
Influence of Indole (B1671886) Nitrogen Substitution on Affinity and Selectivity in Tetrahydrobenzindole Derivatives.
In the context of tetrahydrobenzindole derivatives like this compound, the substitution of the indole nitrogen has been identified as a significant factor influencing both affinity and selectivity for the 5-HT7 receptor. Research indicates that such substitution can lead to increased affinity and enhanced selectivity over other 5-HT receptors, with a reported Ki for 5-HT1AR of 128 nM wikipedia.org. This highlights the indole nitrogen as a key site for structural modifications aimed at fine-tuning the pharmacological profile of these compounds wikipedia.orgnih.gov.
Computational Approaches to SAR: Molecular Docking and Pharmacophore Modeling for this compound.
Computational methods, including molecular docking and pharmacophore modeling, have been instrumental in understanding the SAR of this compound and designing new 5-HT7R ligands. Pharmacophore models, which describe the essential steric and electronic features for ligand-receptor interaction, have been developed for 5-HT7R antagonists, with this compound serving as a chemotype wikipedia.orgiiab.me. These models typically consist of features such as a positive ionizable atom (PI), a hydrogen-bonding acceptor group (HBA), and multiple hydrophobic regions (HYD) iiab.me.
Molecular docking studies have been employed to elucidate the binding modes of ligands within the 5-HT7 receptor binding site, including the docking pose of this compound wikipedia.org. Computational simulations have also been utilized to analyze the impact of various structural features on 5-HT7R and 5-HT1A receptor affinity and selectivity ctdbase.org. Furthermore, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) have revealed that steric bulk near the cationic nitrogen and the presence of hydrogen-bonding regions are critical predictors for high-affinity 5-HT7R ligands fishersci.pt. These computational approaches not only rationalize experimental observations but also guide the design of novel compounds with improved pharmacological properties wikidoc.orgnucleos.comuniroma1.itresearchgate.netnih.gov.
Mechanistic Research on Dr 4004 S Biological Actions
Neurobiological Mechanisms in Pre-clinical Animal Models
DR-4004 has been instrumental in elucidating the neurobiological roles of 5-HT7 receptors, particularly in the context of circadian rhythms and neurotransmitter modulation.
This compound plays a significant role in regulating serotonin (B10506) (5-HT) release, particularly within the suprachiasmatic nucleus (SCN), which serves as the brain's primary circadian clock. In hamsters, targeted injections of this compound into the dorsal raphe nucleus (DRN) or median raphe nucleus (MRN) attenuated 5-HT release in the SCN that was electrically stimulated from the DRN. nih.govjneurosci.org This suggests a multisynaptic pathway involving these brain regions.
Furthermore, this compound has been shown to inhibit 8-OH-DPAT-induced phase advances of the circadian rhythm in the SCN, directly implicating the 5-HT7 receptor in mediating non-photic circadian phase resetting. nih.govnih.govjneurosci.org this compound also suppressed phase-advance shifts induced by novel wheel access, a non-photic stimulus, when injected into the DRN. nih.govjneurosci.org
| Mechanism/Effect | Brain Region | Animal Model | Key Finding | Citation |
| Attenuation of 5-HT release | SCN (via DRN/MRN) | Hamster | Blocks DRN-electrically stimulated SCN 5-HT release | nih.govjneurosci.org |
| Inhibition of phase advances | SCN | Hamster | Inhibits 8-OH-DPAT-induced phase advances, implicating 5-HT7R in circadian resetting | nih.govnih.govjneurosci.org |
| Suppression of phase shifts | DRN | Hamster | Suppressed phase-advance shifts induced by novel wheel access | nih.govjneurosci.org |
Research indicates a direct interplay between 5-HT7 and GABAergic receptor systems in the regulation of serotonin release. In hamsters, intra-DRN and intra-MRN injections of the GABA(A) antagonist bicuculline (B1666979) significantly stimulated 5-HT release in the SCN. nih.govjneurosci.org Crucially, this bicuculline-induced 5-HT release was blocked by the co-injection of this compound. nih.govjneurosci.org These findings demonstrate that 5-HT7 and GABAergic receptors within the DRN and MRN work in concert to regulate behaviorally induced 5-HT release in the SCN. nih.govjneurosci.org GABAergic systems are fundamental for maintaining the balance between excitation and inhibition throughout the central nervous system, with GABA-A and GABA-B receptors mediating inhibitory neurotransmission. plos.orgnih.govohsu.edu
Advanced Research Methodologies for Dr 4004 Studies
Radioligand Binding Assays for Receptor Affinity and Occupancy Determination
Radioligand binding assays are a cornerstone in the pharmacological profiling of DR-4004, providing crucial data on its affinity for various receptors. These assays involve the use of a radioactively labeled ligand that binds to a specific receptor. By measuring the displacement of this radioligand by this compound, researchers can determine the compound's binding affinity (Ki).
Initial studies identified this compound as an antagonist of the 5-hydroxytryptamine(7) (5-HT7) receptor. acs.org Radioligand binding assays performed on rat hypothalamic membranes confirmed a high affinity of this compound for the 5-HT7 receptor, with a pKi value of 7.3 ± 0.2. acs.org The pKi is the negative logarithm of the inhibitory constant (Ki), and a higher value indicates a stronger binding affinity.
However, subsequent competition binding studies revealed that this compound exhibits poor receptor selectivity. acs.org These assays demonstrated that this compound also binds with high affinity to other receptors, complicating its profile as a selective 5-HT7 antagonist. The affinity profile determined through these studies showed a higher or equal affinity for the dopamine (B1211576) D2 receptor and the α1-adrenoceptor compared to the 5-HT7 receptor. acs.org The compound showed progressively lower affinity for the histamine (B1213489) H1 receptor, α2-adrenoceptor, dopamine D1 receptor, β-adrenoceptor, muscarinic receptors, and 5-HT2A/C receptors. acs.org
Receptor Binding Affinity Profile of this compound
| Receptor | Binding Affinity (pKi) |
|---|---|
| 5-HT7 | 7.3 ± 0.2 |
| Dopamine D2 | ≥ 7.3 |
| α1-Adrenoceptor | ≥ 7.3 |
| Histamine H1 | > 5-HT7 |
| α2-Adrenoceptor | > Histamine H1 |
| Dopamine D1 | > α2-Adrenoceptor |
| β-Adrenoceptor | > Dopamine D1 |
| Muscarinic Receptors | > β-Adrenoceptor |
This table summarizes the relative binding affinities of this compound for various receptors as determined by radioligand competition binding assays. A higher pKi value indicates greater binding affinity.
While these in vitro binding assays provide detailed information on receptor affinity, data regarding the in vivo receptor occupancy of this compound is not extensively available in the current literature. Receptor occupancy studies, often conducted using techniques like positron emission tomography (PET) or ex vivo autoradiography, would be necessary to determine the percentage of target receptors occupied by this compound at therapeutic doses in a living organism.
In Vitro Functional Assays for Receptor Antagonism and Inverse Agonism
The functional activity of this compound at the dopamine D2 receptor has been inferred from in vivo studies. acs.org In conscious rats, some of the physiological effects induced by this compound, such as hyperglycemia, were mitigated by the administration of a dopamine D2 receptor antagonist, raclopride. acs.org This suggests that this compound possesses functional antagonist activity at the D2 receptor. However, direct in vitro evidence from functional assays quantifying this antagonism (e.g., IC50 values) is not specified in the available research.
Furthermore, there is currently no available scientific literature that has investigated or reported on whether this compound exhibits inverse agonist properties at the 5-HT7, dopamine D2, or any other receptor. Inverse agonism is a phenomenon where a ligand binds to the same receptor as an agonist but elicits the opposite pharmacological response. Future research employing appropriate in vitro functional assays would be necessary to explore this aspect of this compound's pharmacological profile.
Advanced Spectroscopic Techniques for Ligand-Receptor Complex Characterization
Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the three-dimensional structure of ligand-receptor complexes at an atomic level. This information is invaluable for understanding the precise molecular interactions that govern binding and functional activity, and for guiding the rational design of more selective and potent drugs.
Despite the utility of these methods, a review of the current scientific literature indicates that no studies have been published that apply advanced spectroscopic techniques to characterize the complex of this compound with the 5-HT7 receptor, the dopamine D2 receptor, or any other receptor. Consequently, there is no available data on the specific amino acid residues involved in the binding of this compound, nor is there a detailed structural model of its interaction with its target receptors. Such studies would represent a significant advancement in the understanding of this compound's mechanism of action.
Chromatographic and Mass Spectrometric Approaches for Metabolite Profiling and Pharmacokinetic Studies in Pre-clinical Models
The study of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is a critical component of preclinical development. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS), are the gold standard for metabolite profiling and pharmacokinetic analysis.
While the importance of these methodologies is well-established in drug discovery, there is no specific information available in the public domain regarding the application of these techniques to study the metabolite profile or pharmacokinetics of this compound in any preclinical models. Such studies would be essential to determine the compound's metabolic stability, identify its major metabolites, and understand its time course in the body, all of which are critical parameters for assessing its potential as a therapeutic agent.
In Vivo Microdialysis for Neurotransmitter Release Monitoring in Animal Brains
In vivo microdialysis is a sophisticated technique that allows for the sampling and measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals. This methodology provides a direct assessment of a drug's impact on neurochemical dynamics.
Research has been conducted to investigate the effects of this compound on monoamine turnover in the brains of mice. In these studies, a neurochemical analysis revealed that the administration of this compound led to decreases in the turnover of both dopamine and 5-HT in the amygdala. This effect was observed in mice where this compound also attenuated locomotor activity in a hole-board test, a measure of exploratory behavior. A significant correlation was found between the reduction in locomotor activity and the decrease in dopamine and 5-HT turnover in the amygdala, suggesting an involvement of these neurotransmitter systems in the behavioral effects of this compound. These findings point to the utility of in vivo microdialysis and related neurochemical techniques in understanding the downstream effects of this compound's receptor interactions on brain neurochemistry.
Electrophysiological Recordings to Assess Neuronal Activity Modulation by this compound
Electrophysiological techniques, such as in vivo and in vitro patch-clamp recordings, are used to measure the electrical activity of neurons. These methods can directly assess how a compound like this compound modulates neuronal firing, membrane potential, and synaptic transmission, providing insights into its functional effects at the cellular and network levels.
A thorough review of the available scientific literature did not yield any studies that have employed electrophysiological recordings to investigate the modulatory effects of this compound on neuronal activity. Such research would be valuable in further elucidating the functional consequences of this compound's interactions with 5-HT7, dopamine D2, and other receptors on the excitability and signaling of neurons in relevant brain circuits.
Advanced Imaging Techniques in Animal Models for Receptor Distribution and Functional Effects
Advanced imaging techniques, including Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful non-invasive methods for studying receptor distribution and occupancy in the living brain. These techniques can also be used to assess the functional consequences of receptor modulation, such as changes in regional brain metabolism or blood flow.
Currently, there are no published studies that have utilized advanced imaging techniques like PET or SPECT to investigate the receptor distribution of this compound's targets in the context of its administration or to explore its functional effects in animal models. The development of a suitable radiolabeled version of this compound or a competing ligand would be a prerequisite for such studies, which could provide invaluable information on its in vivo brain kinetics, target engagement, and downstream neurobiological effects.
Future Research Directions and Emerging Paradigms for Dr 4004
Development of Next-Generation 5-HT7 Receptor Ligands Inspired by DR-4004 Scaffold
This compound has served as a foundational lead compound for the development of subsequent 5-HT7R antagonists uab.cat. Its tetrahydrobenzindole scaffold provides a robust structural basis for designing next-generation ligands with enhanced potency, selectivity, and improved pharmacokinetic profiles. Early efforts in this direction involved chemical modifications aimed at increasing metabolic stability and oral bioavailability uab.catsci-hub.senih.gov. For instance, derivatives like DR4485 were synthesized through halogenation of putative oxidative metabolism sites, retaining high affinity and selectivity for the 5-HT7R while demonstrating increased in vitro metabolic stability and oral bioavailability uab.catnih.gov.
Future research will likely focus on:
Structure-Activity Relationship (SAR) Refinement: Deeper exploration of the this compound scaffold through systematic chemical modifications to precisely map the structural determinants of 5-HT7R affinity and selectivity, as well as to minimize off-target interactions.
Improved Pharmacokinetics: Designing analogues with optimized absorption, distribution, metabolism, and excretion (ADME) properties, building upon the advancements seen with compounds like DR4485. This includes enhancing brain penetrability for central nervous system (CNS) applications.
Enhanced Selectivity: Developing compounds with even greater selectivity for the 5-HT7R over other serotonin (B10506) receptor subtypes and dopamine (B1211576) D2 receptors, to isolate the specific therapeutic effects mediated solely by 5-HT7R modulation.
Rational Design of Multi-Target Ligands Incorporating this compound Structural Motifs
The observation that this compound exhibits functional activity at the dopamine D2 receptor, in addition to its primary 5-HT7R antagonism, presents an intriguing opportunity for the rational design of multi-target ligands uab.catnih.gov. This inherent polypharmacology suggests that this compound's structural motifs could be strategically incorporated into compounds designed to modulate multiple targets relevant to complex diseases, particularly those involving intricate neurochemical imbalances.
Future research in this domain could involve:
Optimizing Dual 5-HT7R/D2R Activity: Investigating the precise structural features of this compound responsible for its D2 receptor activity and rationally designing analogues that optimize this dual profile for therapeutic benefits where both 5-HT7R and D2R modulation is desired.
Designing Chimeric or Hybrid Ligands: Utilizing this compound's core structure as a motif within larger "chimeric" or "hybrid" molecules that combine pharmacophores for the 5-HT7R with those for other therapeutically relevant receptors (e.g., other serotonin subtypes, adrenergic, or glutamatergic receptors) mdpi.com. This approach could lead to single compounds addressing multiple pathological pathways simultaneously, potentially offering synergistic effects and improved efficacy in multifactorial conditions like neuropsychiatric disorders uu.nl.
Leveraging "Dirty Drug" Principles: Building upon the concept of "dirty drugs" (non-selective drugs with multiple targets) from which multi-target ligands can be optimized, this compound's existing dual activity makes it a suitable starting point for such rational design efforts mdpi.comuu.nl.
Integration of Computational Design with Synthetic Chemistry for Novel Analogue Discovery
Computational approaches have already played a significant role in understanding 5-HT7R ligand interactions and in the rational design of antagonists, including those inspired by this compound ceu.esceu.es. The integration of advanced computational design methodologies with synthetic chemistry offers a powerful paradigm for the discovery of novel this compound analogues.
Key areas for future integration include:
Advanced Pharmacophore Modeling and Virtual Screening: Refining existing pharmacophore models for 5-HT7R antagonism, using this compound and its derivatives as key data points, to identify novel chemical entities through large-scale virtual screening of compound libraries ceu.esceu.es.
Molecular Dynamics Simulations and Receptor Modeling: Employing sophisticated molecular dynamics simulations to understand the dynamic interactions between this compound and the 5-HT7R at an atomic level, including potential allosteric sites. This can inform the design of novel ligands with specific binding modes or functional selectivity ceu.es.
De Novo Drug Design: Utilizing computational algorithms to design entirely new chemical structures from scratch, incorporating desirable features derived from the this compound scaffold, and then synthesizing these computationally predicted compounds uu.nlparistech.frrsc.org.
Machine Learning and AI in Drug Discovery: Applying machine learning algorithms to analyze vast datasets of chemical structures and biological activities, including those of this compound and its analogues, to predict novel active compounds and accelerate the discovery process uu.nl.
Application of Advanced Pre-clinical Models for Deeper Mechanistic Understanding of this compound
While this compound has been studied in various preclinical animal models, including those for memory, circadian rhythms, and psychiatric disorders, a deeper mechanistic understanding requires the application of more advanced and sophisticated preclinical models patsnap.comfaimallusr.comscienceopen.comnih.govnih.gov.
Future research should prioritize:
Genetic Animal Models: Utilizing conditional knockout or knock-in animal models to precisely delineate the cell-type-specific roles of 5-HT7R and D2R in mediating this compound's effects, particularly in complex behaviors like learning, memory, and mood regulation patsnap.comfaimallusr.comnih.gov.
Humanized Organoid and iPSC Models: Developing and employing human brain organoids or induced pluripotent stem cell (iPSC)-derived neuronal cultures to study this compound's effects in a more physiologically relevant human context, potentially revealing species-specific mechanisms or therapeutic opportunities ist.ac.at.
In Vivo Neuroimaging and Electrophysiology: Integrating advanced neuroimaging techniques (e.g., fMRI, PET with novel radioligands) and in vivo electrophysiology to monitor this compound's effects on neural circuits, synaptic plasticity, and brain activity in real-time within living organisms ist.ac.atabdn.ac.uk.
Behavioral Phenotyping with High Resolution: Implementing high-throughput and high-resolution behavioral phenotyping platforms to capture subtle and complex behavioral changes induced by this compound, providing a more nuanced understanding of its therapeutic potential and side effects annualreviews.org.
Exploration of Novel Therapeutic Hypotheses for 5-HT7 Receptor Modulation Beyond Established Areas
The 5-HT7R is implicated in a wide array of physiological functions, including thermoregulation, sleep, circadian rhythms, learning, memory, synaptic plasticity, mood control, and nociception uab.catresearchgate.netpnas.org. While its role in CNS disorders like depression, anxiety, and schizophrenia is a significant area of research, future investigations should explore novel therapeutic hypotheses beyond these established areas, particularly leveraging the emerging understanding of 5-HT7R signaling pathways.
Novel therapeutic avenues could include:
Pain and Inflammation: Further exploring the role of 5-HT7R in nociception and inflammatory processes, building on preliminary evidence suggesting its involvement uab.catfaimallusr.compnas.org. This could lead to the development of this compound analogues as novel analgesics with potentially different mechanisms than existing pain medications.
Neurodegenerative Diseases: Investigating the 5-HT7R's modulation of neuronal morphology, excitability, and plasticity researchgate.net, which suggests a potential role in neurodegenerative conditions beyond general cognitive deficits, such as specific aspects of Alzheimer's or Parkinson's disease progression.
Metabolic Disorders: Given this compound's interaction with the D2 receptor and its reported effect on hyperglycemia nih.gov, future research could explore the broader implications of 5-HT7R/D2R modulation in metabolic regulation and related disorders.
Biased Agonism/Antagonism: Exploring the development of "biased ligands" inspired by this compound that selectively activate or inhibit specific downstream signaling pathways (e.g., G-protein dependent vs. β-arrestin-dependent signaling) of the 5-HT7R pnas.orggoogle.com. This approach could lead to more precise therapeutic effects with reduced off-target activity or side effects.
Development of Novel Analytical Methods for this compound and its Metabolites in Biological Matrices
Accurate and sensitive quantification of this compound and its metabolites in biological matrices is critical for understanding its pharmacokinetics, pharmacodynamics, and metabolic fate, especially as analogues with improved metabolic stability are developed nih.gov.
Future research should focus on:
High-Sensitivity Mass Spectrometry: Developing and validating highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound and its active and inactive metabolites in various biological matrices, including plasma, brain tissue, cerebrospinal fluid, and urine nih.govabzums.ac.ir. This is crucial for precise pharmacokinetic profiling and dose-response relationship studies.
Microextraction Techniques: Implementing advanced microextraction techniques (e.g., solid-phase microextraction, liquid-phase microextraction) to enable analysis from small sample volumes, which is particularly relevant for preclinical studies and for analyzing metabolites present at very low concentrations nih.gov.
Metabolite Identification and Profiling: Employing high-resolution mass spectrometry and advanced bioinformatics tools for comprehensive identification and profiling of this compound's metabolic pathways and the structures of its metabolites. This is essential for understanding drug clearance, potential for drug-drug interactions, and identifying active metabolites nih.govhh-ra.org.
Bioanalytical Method Validation: Rigorous validation of all developed analytical methods according to regulatory guidelines to ensure their accuracy, precision, selectivity, linearity, and stability across different biological matrices anses.fr.
Q & A
Q. How should researchers address peer reviewer concerns about this compound’s proposed mechanisms?
- Methodological Answer : Provide supplemental kinetic isotope effect (KIE) studies or isotopic labeling experiments to validate mechanistic pathways. Use rebuttal letters to clarify methodological choices (e.g., solvent selection) and cite precedents from high-impact studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
